molecular formula C28H32O15 B150294 Kakkalide CAS No. 58274-56-9

Kakkalide

Cat. No.: B150294
CAS No.: 58274-56-9
M. Wt: 608.5 g/mol
InChI Key: QTVAYNGFFDZGDR-CIJVEFAYSA-N
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Mechanism of Action

Target of Action

Kakkalide, also known as irisolidone 7-xylosylglucoside, is an isoflavonoid found in Puerariae flos, Pueraria lobata, and Flos Puerariae . The primary targets of this compound are Nuclear Factor-kappa B (NF-κB) and Lactate Dehydrogenase (LDH) . NF-κB is a transcription factor that regulates inflammatory responses, cellular proliferation, and cell adhesion . LDH is an enzyme involved in the conversion of lactate to pyruvate, a critical step in cellular respiration .

Mode of Action

This compound and its metabolite, Irisolidone, inhibit the activation of NF-κB . They down-regulate the gene expression of cytokines such as Tumor Necrosis Factor alpha (TNF-α) and Interleukin-1 beta (IL-1β), and Cyclooxygenase-2 (COX-2) . These agents also inhibit the phosphorylation of IκB-α, a protein that inhibits NF-κB, and prevent the nuclear translocation of NF-κB .

Biochemical Pathways

The inhibition of NF-κB activation by this compound and Irisolidone affects the inflammatory response pathway . This results in the reduction of pro-inflammatory cytokines, TNF-α and IL-1β, and inflammatory mediators, Nitric Oxide (NO) and Prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated peritoneal macrophages .

Pharmacokinetics

The metabolism of this compound results in several metabolites, including Irisolidone . Over a 72-hour period, about 13.2% of this compound is excreted as seven metabolites in urine . Irisolidone-7-O-glucuronide excretion in bile accounts for 3.8% of the dose, while this compound and Irisolidone excretion in feces account for 2.1% and 0.7% of the dose, respectively . The extensive metabolism of this compound may be one of the reasons for its low bioavailability .

Result of Action

This compound has been shown to have a wide range of bioactivities in medicine . It is effective in inflammatory diseases, prostaglandin E2 production, liver complications, gastric injury, alcoholism, insulin-resistant endothelial dysfunction, aldose reductase enzyme, hyperlipidemia, estrogenic activity, and stroke .

Safety and Hazards

Kakkalide is considered toxic and can cause irritation to the skin and eyes . It is very toxic if swallowed and can cause serious damage to eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

While Kakkalide has shown promising therapeutic benefits for the treatment of cardiovascular disorders including stroke and hyperlipidemia , more research is needed to fully understand its potential applications and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kakkalide can be synthesized through various chemical reactions involving the glycosylation of irisolidone. The process typically involves the use of glycosyl donors and catalysts under controlled conditions to achieve the desired glycoside formation .

Industrial Production Methods: In an industrial setting, this compound is often extracted from the flowers of Pueraria lobata using solvent extraction methods. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps including chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Kakkalide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Irisolidone and other oxidized metabolites.

    Reduction: Irisolidone.

    Hydrolysis: Irisolidone and sugars.

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O15/c1-37-12-5-3-11(4-6-12)13-8-39-15-7-16(26(38-2)22(33)18(15)19(13)30)42-28-25(36)23(34)21(32)17(43-28)10-41-27-24(35)20(31)14(29)9-40-27/h3-8,14,17,20-21,23-25,27-29,31-36H,9-10H2,1-2H3/t14-,17-,20+,21-,23+,24-,25-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVAYNGFFDZGDR-CIJVEFAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207003
Record name Kakkalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58274-56-9
Record name Kakkalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58274-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kakkalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058274569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kakkalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: While the precise mechanism of action for Kakkalide is still under investigation, research suggests several key interactions and downstream effects:

  • HMG-CoA Reductase Inhibition: this compound, and more potently, its metabolite irisolidone, exhibit inhibitory activity against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, ] This inhibition leads to a reduction in serum cholesterol and triglyceride levels. []
  • Anti-inflammatory Effects: this compound and irisolidone demonstrate anti-inflammatory properties by inhibiting the NF-κB pathway, a key regulator of inflammatory responses. [] This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-8. [, ]
  • Antioxidant Activity: Irisolidone, a metabolite of this compound, exhibits antioxidant effects by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD). [, ] This protective effect helps mitigate oxidative stress and cellular damage.

A:

  • Spectroscopic Data: While specific spectroscopic data is not provided in the provided abstracts, research typically utilizes techniques like UV, IR, mass spectrometry, and NMR to elucidate the structure of this compound and its metabolites. [, , ]

A: Studies on the pharmacokinetics of this compound demonstrate that it undergoes extensive metabolism in rats, with urine being the primary route of elimination. [, ] The major metabolite identified in rat urine is irisolidone-7-O-glucuronide. [] While specific ADME (absorption, distribution, metabolism, excretion) data in humans is limited, research indicates that this compound is metabolized by human intestinal microflora into irisolidone, which may be the primary bioactive form in vivo. [, , ] The pharmacodynamics of this compound and irisolidone involve their interactions with targets such as HMG-CoA reductase and the NF-κB pathway, leading to their observed hypolipidemic and anti-inflammatory effects. [, ]

A:

  • In vitro: Irisolidone, the active metabolite of this compound, has demonstrated efficacy in cell-based assays by protecting HepG2 cells from tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity. [] It also inhibits IL-8 secretion and NF-κB activation in LPS-stimulated KATO III cells. []
  • In vivo: Oral administration of this compound has shown protective effects in several animal models:
    • Ethanol-Induced Toxicity: Reduces mortality, serum aminotransferase activity (markers of liver injury), and blood ethanol levels in mice. [, ]
    • t-BHP-Induced Liver Injury: Significantly inhibits the increase in plasma alanine aminotransferase and aspartate aminotransferase activities in mice. []
    • Triton WR1339-Induced Hyperlipidemia: Oral and intraperitoneal administration of both this compound and irisolidone significantly lower serum cholesterol and triglyceride levels in mice. []
    • High-Fat Diet-Induced Hyperlipidemia: Oral administration of both this compound and irisolidone reduces serum cholesterol and triglyceride levels, as well as epididymal fat pad weight in mice. []
    • Ethanol-Induced Gastric Injury: Both this compound and irisolidone, especially the latter, decrease the area of gastric lesions, suppress myeloperoxidase activity, CXCL4 secretion, and NF-κB activation in mice. []

ANone: Various analytical techniques are employed in the research on this compound:

  • HPLC (High-Performance Liquid Chromatography): Used for separation, identification, and quantification of this compound in various matrices, including plant material and biological samples. [, , , , ]
  • UV (Ultraviolet) Spectroscopy: Employed for the detection and quantification of this compound based on its UV absorbance properties. [, ]
  • LC/MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Utilized for the identification and structural characterization of this compound and its metabolites. [, ]
  • UPLC-LTQ-Orbitrap-MS/MS (Ultra-Performance Liquid Chromatography-Linear Trap Quadrupole-Orbitrap Mass Spectrometry): Applied for a comprehensive analysis of the chemical constituents in extracts containing this compound. []

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